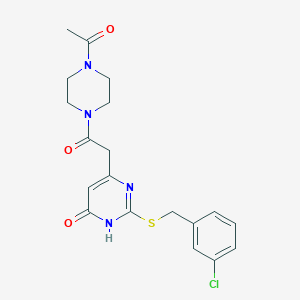

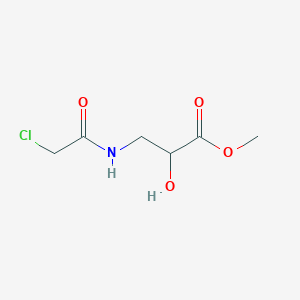

(4-Bromobenzyl)(methyl)sulfane

カタログ番号:

B2770746

CAS番号:

15733-07-0

分子量:

217.12

InChIキー:

LLPNXJABBMDPRZ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Synthesis Analysis

The synthesis of “4-Bromophenyl methyl sulfone” involves a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide . This reaction forms the corresponding N-aryl sulfonamide .Molecular Structure Analysis

The molecular formula of “4-Bromophenyl methyl sulfone” is CHBrOS . It has an average mass of 249.125 Da and a monoisotopic mass of 247.950653 Da .Chemical Reactions Analysis

“4-Bromophenyl methyl sulfone” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .科学的研究の応用

(4-Bromobenzyl)(methyl)sulfane and Related Compounds in Biochemical Research

Protein S-sulfhydration Detection :

- Study : A study by Pan and Carroll (2013) highlighted the significance of hydrogen sulfide (H2S) in signaling within the cardiovascular and nervous systems, with a focus on protein cysteine S-sulfhydration as a potential mechanism for biological response to H2S. The study developed a protein persulfide model and analogue of S-methyl methanethiosulfonate (MMTS), named S-4-bromobenzyl methanethiosulfonate (BBMTS), to explore the chemistry involved in the modified biotin switch method for detecting protein S-sulfhydration. This research offered insights into the nucleophilic properties of persulfide sulfane sulfur and contributed to the understanding of protein S-sulfhydryl chemistry, which could be beneficial for future detection strategies (Pan & Carroll, 2013).

Intramolecular Coordination in Bismuth(III) Compounds :

- Study : Research by Toma et al. (2016) focused on diorganobismuth(III) compounds based on a tetrahydro-dibenzo[ c,f ][1,5] thiabismocine heterocyclic framework. The study synthesized and structurally characterized these compounds, noting strong intramolecular coordination between sulfur and bismuth, resulting in hypervalent species. The research provided a detailed exploration of the S→Bi intramolecular coordination, which is crucial for understanding the chemical properties of these compounds (Toma et al., 2016).

Photodynamic Therapy (PDT) and Sensitizing Efficiency :

- Study : Piskorz et al. (2017) synthesized novel sulfanyl porphyrazines with peripheral 4-bromobenzyl and 4-biphenylylmethyl substituents and evaluated their efficiency as sensitizers for photodynamic therapy (PDT). The study revealed unique molecular self-assembly in crystals and examined the optical properties and photodynamic activity of these porphyrazines towards various cancer cell lines. The incorporation of cationic liposomes significantly enhanced the activity of these compounds, indicating their potential as drug delivery systems in PDT (Piskorz et al., 2017).

Radical-Scavenging Activity of Bromophenol Derivatives :

- Study : A study by Duan, Li, and Wang (2007) characterized new highly brominated mono- and bis-phenols from the marine red alga Symphyocladia latiuscula. These compounds demonstrated potent radical-scavenging activity, with IC50 values comparable to the known positive control butylated hydroxytoluene (BHT). The unique structural features, including high bromination and full substitution, contributed to their efficacy, highlighting their potential in antioxidant applications (Duan, Li, & Wang, 2007).

特性

IUPAC Name |

1-bromo-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPNXJABBMDPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-07-0 | |

| Record name | 1-bromo-4-[(methylsulfanyl)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Sodium thiomethoxide (1.0 g, 14.3 mmol) and 4-bromobenzyl bromide (2.65 g, 10.6 mmol) were combined with anhyd THF (50 mL) and the reaction mixture was stirred at 60° C. After 3 h the reaction mixture was concentrated in vacuo and the residue was washed into a separatory funnel with EtOAc and water. The organic layer was separated, dried (anhyd MgSO4), and concentrated in vacuo to yield 1-bromo-4-methylthiomethyl-benzene. To a solution of this crude thioether in DCM (100 mL) was added 3-chloroperoxybenzoic acid (77%, 4.0 g) portionwise. After stirring overnight the reaction mixture was poured into a separatory funnel, washed with 1N NaOH, dried (Na2SO4), and concentrated in vacuo. The residue was crystallized from EtOAc-Hex to afford 1-bromo-4-methanesulfonylmethyl-benzene (2.02 g, 76%) as light tan needles:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2770663.png)

![Ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2770668.png)

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2770670.png)

![2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B2770671.png)

![1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2770672.png)

![(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2770674.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770676.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2770678.png)